
Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)- is a chiral epoxide compound. Epoxides are three-membered cyclic ethers, known for their high reactivity due to ring strain. This particular compound features a nitrophenyl group and a phenyl group attached to the oxirane ring, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)- typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions often include a solvent like dichloromethane and are carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic asymmetric epoxidation. Catalysts like Jacobsen’s catalyst can be used to achieve high enantioselectivity. The process involves the use of environmentally benign oxidants and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The strained ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Oxidation: The phenyl group can undergo oxidation under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiolates in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiol-substituted products.
Reduction: Formation of 2-(2-aminophenyl)-3-phenyl-oxirane.
Oxidation: Formation of phenyl ketones or carboxylic acids.
Applications De Recherche Scientifique
Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)- involves its high reactivity due to the strained three-membered ring. The compound can interact with nucleophiles, leading to ring-opening reactions. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanes: Similar three-membered ring structure but with carbon atoms.
Aziridines: Three-membered rings with a nitrogen atom.
Oxaziridines: Contain both oxygen and nitrogen in the three-membered ring.
Uniqueness
Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)- is unique due to its specific substituents (nitrophenyl and phenyl groups) and its chiral nature. This makes it particularly valuable in asymmetric synthesis and studies involving chiral interactions.
Propriétés
Numéro CAS |
83915-70-2 |
|---|---|
Formule moléculaire |
C14H11NO3 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
(2R,3R)-2-(2-nitrophenyl)-3-phenyloxirane |
InChI |
InChI=1S/C14H11NO3/c16-15(17)12-9-5-4-8-11(12)14-13(18-14)10-6-2-1-3-7-10/h1-9,13-14H/t13-,14-/m1/s1 |
Clé InChI |
NXUBDSJOSBLAMH-ZIAGYGMSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H]2[C@H](O2)C3=CC=CC=C3[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



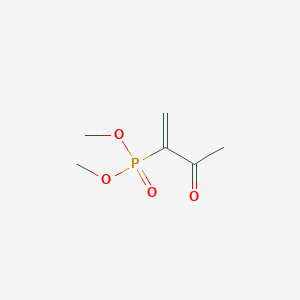


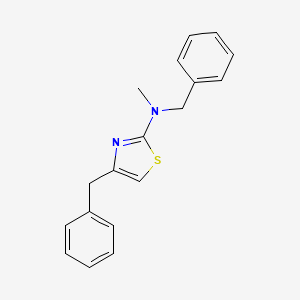

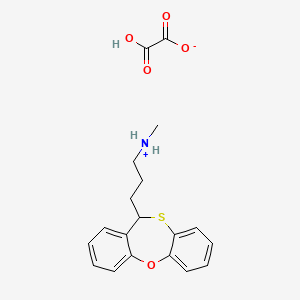
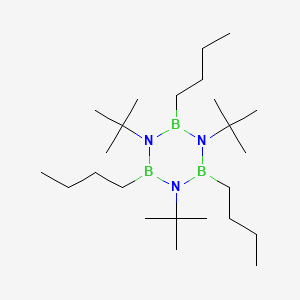
![(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]](/img/structure/B14411927.png)
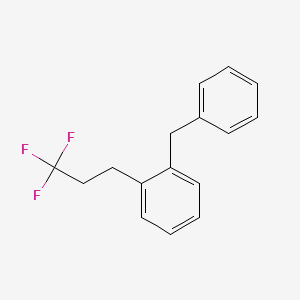
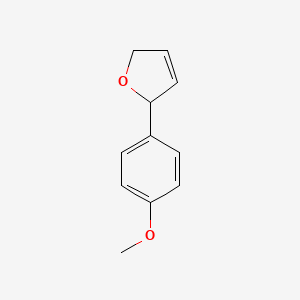
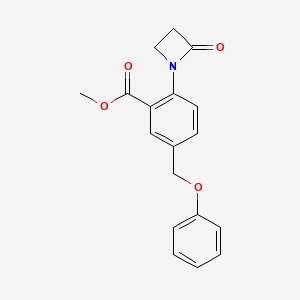
![Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14411950.png)

